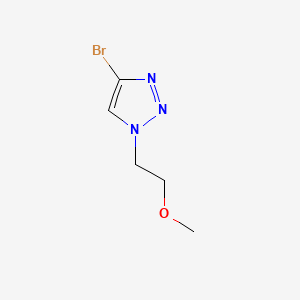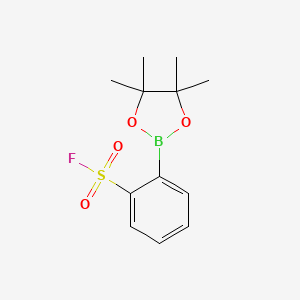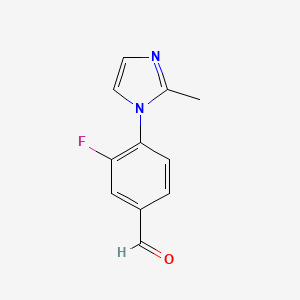
3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products
Oxidation: Formation of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzoic acid.
Reduction: Formation of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity to specific targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the fluoro and methyl groups, making it less reactive in certain contexts.
3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzene: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness
3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of both the fluoro and aldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
3-fluoro-4-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-13-4-5-14(8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3 |
Clave InChI |
PUBSBZLJHQNMMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=C(C=C(C=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




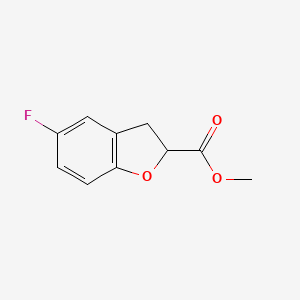
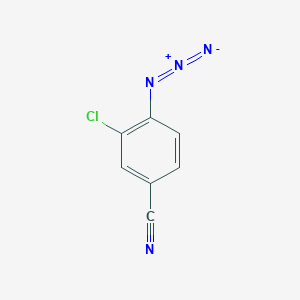
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
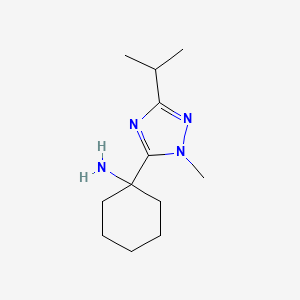
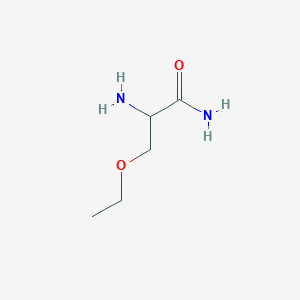
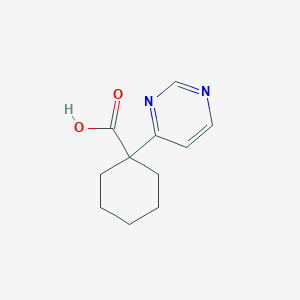

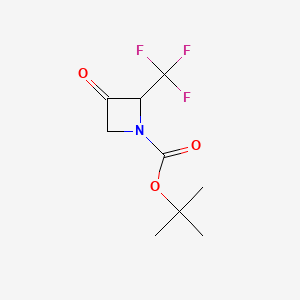
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
